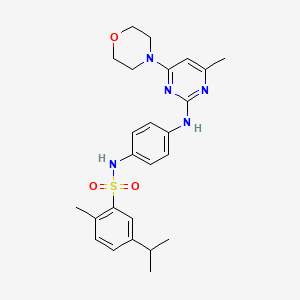![molecular formula C6H8O3 B2545511 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol CAS No. 1212181-78-6](/img/structure/B2545511.png)
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol” is a chemical compound with the molecular formula C8H8O3 . It is also known by other names such as “4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol” and “1,6-Anhydro-2-ethynyl-3,4-didesoxy-β-D-threo-hex-3-enopyranose” among others .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. For instance, a skeletal rearrangement of a series of 6,8-dioxabicyclo[3.2.1]octan-4-ols has been developed using SOCl2 in the presence of pyridine . Another synthesis method involves a sequential reaction of N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization, which is promoted by metal-organo relay catalysis involving palladium/phosphoric acid or palladium/halogen-bonding catalytic system .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic structure with two oxygen atoms incorporated into the ring . The average mass of the molecule is 152.147 Da and the monoisotopic mass is 152.047348 Da .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions. For instance, a skeletal rearrangement of a series of 6,8-dioxabicyclo[3.2.1]octan-4-ols has been developed using SOCl2 in the presence of pyridine . An oxygen migration from C5 to C4 was observed when the C4 alcohols were treated with SOCl2/pyridine, giving a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system via the chlorosulfite intermediate .Applications De Recherche Scientifique
Synthesis in Natural Products
6,8-Dioxabicyclo[3.2.1]octane (6,8-DOBCO) is a structural motif common in many biologically active natural products. Studies have explored various approaches to access this framework, including in natural products like psoracorylifol B, ent-psoracorylifol C, and others (Zhang & Tong, 2016).
Chemical Synthesis Techniques
There are innovative strategies for synthesizing structures with the 6,8-DOBCO skeleton. For instance, one study describes a new strategy using desymmetrization of trienes derived from diols via ring-closing metathesis for synthesizing structures like exo-brevicomin (Burke, Müller & Beaudry, 1999). Another approach involves a concise strategy for constructing 6,8-DOBCO frameworks from vinylethylene carbonates and amine-substituted enones using palladium-organo relay catalysis (Zeng et al., 2019).
Applications in Polymer Science
6,8-Dioxabicyclo[3.2.1]oct-3-ene has been studied for its polymerization properties. For example, its cationic polymerization in methylene chloride yields polymers with distinct characteristics depending on the conditions, providing insights into the synthesis of novel polyacetal materials (Okada, Sumitomo & Komada, 1977).
Propriétés
IUPAC Name |
6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4-7H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPADRPJZOJHCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C(O1)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2545431.png)
![3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide](/img/structure/B2545434.png)


![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2545439.png)
![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate](/img/structure/B2545443.png)





![Ethyl 4-[[2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2545450.png)
